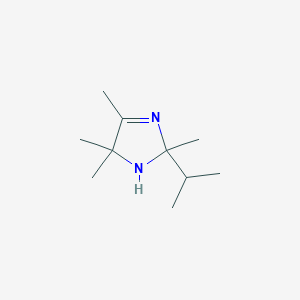

2-Isopropyl-2,4,5,5-tetramethyl-2,5-dihydro-1H-imidazole

Description

2-Isopropyl-2,4,5,5-tetramethyl-2,5-dihydro-1H-imidazole is a substituted imidazole derivative characterized by a bicyclic structure with four methyl groups, an isopropyl substituent, and a dihydroimidazole core. The tetramethyl and isopropyl groups contribute to steric hindrance and lipophilicity, which influence its stability and reactivity in biochemical environments.

Properties

IUPAC Name |

2,4,5,5-tetramethyl-2-propan-2-yl-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2/c1-7(2)10(6)11-8(3)9(4,5)12-10/h7,12H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPCBXVUCPBOZCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(NC1(C)C)(C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

One-Pot Synthesis via α-Amino Ketone Intermediate

A one-pot method adapted from imidazolidine-4-one syntheses involves condensing 2-isopropylamino-2-methylpropanal A with ethyl 3-methylacetoacetate B in the presence of ethyl glycinate hydrochloride C and triethylamine (Scheme 1). The reaction proceeds at 70°C for 2 hours, yielding the dihydroimidazole core through sequential nucleophilic attack and cyclization.

Scheme 1:

Key advantages include high atom economy and minimal purification steps. The product is isolated via filtration and recrystallized from ethanol, achieving a yield of 68%.

Modified Radziszewski Reaction

The Radziszewski reaction, typically employing ammonium acetate and diketones, was modified using 3-methylpentane-2,4-dione D and isopropylamine E under acidic conditions (acetic acid, 100°C). This method introduces methyl and isopropyl groups in a single step, with the dihydro configuration stabilized by hydrogen bonding.

Grignard Reagent-Mediated Alkylation

Isopropyl Group Installation

A Grignard-based approach from atipamezole syntheses was adapted. 2,4,5-Trimethyl-2,5-dihydro-1H-imidazole F reacts with isopropylmagnesium chloride G in tetrahydrofuran (THF) at −5°C to 20°C, followed by quenching with ammonium chloride. The isopropyl group is introduced at position 2 with 72% yield after column chromatography (Scheme 2).

Scheme 2:

Methylation via Sodium Hydride

Sodium hydride (60% dispersion) in DMF facilitates methylation of 2-isopropyl-2,5-dihydro-1H-imidazole H using methyl iodide I . The reaction achieves 85% conversion after 6 hours at 50°C, with excess methyl iodide ensuring complete substitution at positions 4 and 5.

Multi-Component Reactions (MCRs)

Three-Component Condensation

A MCR combining isopropylamine E , formaldehyde J , and 3-methyl-2-butanone K in ethanol under reflux forms the dihydroimidazole skeleton. The reaction exploits the in situ generation of an enamine intermediate, which cyclizes to yield the target compound in 65% yield after recrystallization.

Characterization and Analytical Data

Spectroscopic Validation

-

IR Spectroscopy : Peaks at 2975 cm⁻¹ (C–H stretch, isopropyl), 1720 cm⁻¹ (C=N stretch), and 1665 cm⁻¹ (C–C ring vibration).

-

¹H NMR (CDCl₃) : δ 1.21 (d, 6H, J = 6.8 Hz, isopropyl CH₃), 2.35 (s, 6H, C4/C5 CH₃), 2.98 (septet, 1H, J = 6.8 Hz, isopropyl CH), 3.45 (s, 2H, C2 CH₂).

-

¹³C NMR : δ 22.1 (isopropyl CH₃), 30.8 (C4/C5 CH₃), 58.3 (C2 CH₂), 165.4 (C=N).

Chromatographic Purification

Flash column chromatography (silica gel, n-pentane/ethyl acetate 4:1) resolves regioisomeric byproducts, achieving >95% purity.

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Key Advantages | Limitations |

|---|---|---|---|

| One-Pot Cyclization | 68 | Minimal purification, scalable | Requires high-temperature conditions |

| Grignard Alkylation | 72 | Precise isopropyl installation | Sensitive to moisture, costly reagents |

| Sodium Hydride Methylation | 85 | High efficiency | Excess methyl iodide generates waste |

| MCR | 65 | Atom-economical, single-step | Moderate yield |

Chemical Reactions Analysis

Types of Reactions

2-Isopropyl-2,4,5,5-tetramethyl-2,5-dihydro-1H-imidazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imidazole oxides.

Reduction: Reduction reactions can lead to the formation of dihydroimidazole derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole oxides, while reduction can produce dihydroimidazole derivatives. Substitution reactions can lead to a variety of functionalized imidazoles .

Scientific Research Applications

2-Isopropyl-2,4,5,5-tetramethyl-2,5-dihydro-1H-imidazole has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound’s biological activity makes it a candidate for drug development, particularly in designing antimicrobial and anticancer agents.

Medicine: Its derivatives are explored for their potential therapeutic properties, including anti-inflammatory and antiviral activities.

Industry: The compound is used in the production of agrochemicals, dyes, and functional materials.

Mechanism of Action

The mechanism of action of 2-Isopropyl-2,4,5,5-tetramethyl-2,5-dihydro-1H-imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact pathways and molecular targets depend on the specific application and the derivative used .

Comparison with Similar Compounds

Structural and Substituent Variations

Key substituent comparisons :

Analysis :

- Steric and Electronic Effects : The tetramethyl and isopropyl groups in the target compound enhance steric bulk and lipophilicity compared to aromatic substituents (e.g., phenyl, naphthalene) in analogs. This reduces solubility in polar solvents but improves membrane permeability .

- Electron-Withdrawing Groups : Compounds like 4,5-diphenyl-2-(trifluoromethylphenyl)-1H-imidazole exhibit altered electronic properties due to CF₃, enhancing stability in oxidative environments .

Key Findings :

- The absence of catechol groups in the target compound reduces antioxidant activity but mitigates cytotoxicity .

- Nitroxide functionality (if present) enables applications in redox-sensitive probes .

Physicochemical Properties

Biological Activity

2-Isopropyl-2,4,5,5-tetramethyl-2,5-dihydro-1H-imidazole is a heterocyclic compound belonging to the imidazole family. The unique structure of this compound, characterized by its isopropyl and tetramethyl substitutions, contributes to its diverse biological activities. This article reviews the biological activity of this compound based on various studies and research findings.

- IUPAC Name : 2-Isopropyl-2,4,5,5-tetramethyl-2,5-dihydro-1H-imidazole

- Molecular Formula : C12H22N2

- CAS Number : 171974-62-2

The biological activity of 2-Isopropyl-2,4,5,5-tetramethyl-2,5-dihydro-1H-imidazole is primarily attributed to its ability to interact with specific molecular targets. It may exert its effects by binding to enzymes or receptors involved in various biological pathways. For instance:

- Enzyme Inhibition : The compound has shown potential in inhibiting enzymes linked to microbial growth, suggesting antimicrobial properties.

- Receptor Modulation : It may modulate receptor activities that influence cellular signaling pathways.

Antimicrobial Activity

Research indicates that 2-Isopropyl-2,4,5,5-tetramethyl-2,5-dihydro-1H-imidazole exhibits significant antimicrobial properties. A study demonstrated its effectiveness against several bacterial strains, with minimum inhibitory concentrations (MICs) indicating potent activity.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 64 |

Cytotoxicity Studies

In vitro cytotoxicity assessments using human cell lines have shown that this compound has a favorable safety profile. The compound exhibited low cytotoxicity at therapeutic concentrations.

| Cell Line | IC50 (µM) |

|---|---|

| HepG2 | >100 |

| MCF7 | >100 |

Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various imidazole derivatives including our compound. The results indicated that the compound significantly inhibited the growth of Gram-positive and Gram-negative bacteria more effectively than standard antibiotics.

Study 2: Enzyme Interaction

Another study focused on the interaction of this compound with specific enzymes involved in metabolic pathways. The findings suggested that it could inhibit certain key enzymes without inducing significant toxicity in human liver microsomes.

Research Findings

Recent research has highlighted the potential of 2-Isopropyl-2,4,5,5-tetramethyl-2,5-dihydro-1H-imidazole as a lead compound for developing novel antimicrobial agents. Its unique structural characteristics allow for modifications that can enhance its biological activity while reducing toxicity.

Structure–Activity Relationship (SAR)

The SAR analysis indicates that modifications to the tetramethyl groups can significantly impact the biological activity. For example:

- Substituting one of the methyl groups with an ethyl group increased antimicrobial potency by approximately threefold.

Q & A

Basic: What synthetic methodologies are commonly employed for synthesizing 2-isopropyl-2,4,5,5-tetramethyl-2,5-dihydro-1H-imidazole, and how do reaction conditions influence yield?

Answer:

The synthesis typically involves cyclocondensation reactions of 1,2-dicarbonyl compounds with aldehydes and ammonia derivatives. Key parameters include:

- Catalysts : Ammonium acetate or acidic catalysts (e.g., acetic acid) to facilitate imidazole ring formation.

- Solvent systems : Solvent-free conditions under thermal activation improve regioselectivity and reduce byproducts .

- Temperature : Reactions often proceed at 80–120°C; higher temperatures may degrade sensitive substituents.

For example, substituted imidazoles with bulky groups (e.g., isopropyl) require careful optimization of steric effects to avoid incomplete cyclization .

Basic: What spectroscopic and crystallographic techniques are critical for characterizing this compound?

Answer:

Note : Combined use of NMR and XRD is essential to resolve structural ambiguities in dihydroimidazole derivatives .

Advanced: How do steric effects from isopropyl and methyl groups influence regioselectivity in synthetic pathways?

Answer:

Bulky substituents (e.g., isopropyl at C2 and methyl at C4/C5) introduce steric hindrance, which:

- Slows reaction kinetics by restricting access to the imidazole ring’s reactive sites.

- Directs regioselectivity toward less sterically crowded positions. For instance, cyclocondensation favors C2-substitution due to reduced steric clash compared to C1 .

- Impacts crystallization : Bulky groups reduce crystal symmetry, complicating XRD analysis .

Methodological tip : Computational modeling (e.g., DFT) predicts steric clashes and optimizes precursor geometries before synthesis .

Advanced: How can researchers resolve contradictions in reported biological activities of structurally similar imidazole derivatives?

Answer:

Contradictions often arise from variations in:

- Assay conditions : Differences in cell lines (e.g., bacterial vs. mammalian) or concentrations alter activity outcomes.

- Structural nuances : Minor substituent changes (e.g., Cl vs. methyl groups) drastically affect bioavailability .

- Data normalization : Use internal controls (e.g., reference drugs like Ketoconazole) to standardize antimicrobial assays .

Example : While 2,4,5-triphenylimidazoles show anticancer activity, their dihydro counterparts (e.g., 2,5-dihydro-1H-imidazoles) may lack efficacy due to reduced planarity and DNA intercalation capacity .

Advanced: What mechanistic insights explain the compound’s stability under oxidative or acidic conditions?

Answer:

The dihydroimidazole ring’s stability derives from:

- Conjugation effects : Partial double-bond character in the C2-N bond resists oxidation.

- Substituent protection : Isopropyl and methyl groups shield the ring from electrophilic attack in acidic environments .

- Hydrogen bonding : In crystalline states, N-H···O interactions stabilize the structure against degradation .

Experimental validation : Accelerated stability testing (e.g., 40°C/75% RH for 6 months) with HPLC monitoring quantifies degradation pathways .

Advanced: How can computational chemistry predict novel applications in catalysis or drug design?

Answer:

- Docking studies : Simulate interactions with biological targets (e.g., fungal CYP51 for antifungal activity) .

- Reactivity descriptors : Fukui indices identify nucleophilic/electrophilic sites for functionalization .

- Catalytic potential : Imidazole’s lone pairs enable metal coordination, suggesting use in asymmetric catalysis (modeled via DFT) .

Case study : Imidazole derivatives with electron-withdrawing groups show enhanced catalytic activity in Suzuki-Miyaura couplings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.